N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features an indole moiety, a nicotinamide group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nicotinamide Group: The nicotinamide group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a nicotinoyl chloride in the presence of a base.
Incorporation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through an etherification reaction, where the hydroxyl group of the tetrahydrofuran reacts with a suitable leaving group on the indole-nicotinamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the nicotinamide can be reduced to an amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-nicotinamide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide group can participate in redox reactions, influencing cellular metabolism. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((2-methyl-1H-indol-5-yl)methyl)-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydrofuran ring.
N-((2-methyl-1H-indol-5-yl)methyl)-6-hydroxynicotinamide: Similar structure but with a hydroxyl group instead of a tetrahydrofuran ring.
Uniqueness
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with molecular targets, potentially leading to distinct biological activities.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWBXYXTXSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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